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Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

Cat. No.: B054875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-[(Methylamino)methyl]phenol is a phenolic compound of interest in pharmaceutical and

chemical research. Accurate and reliable quantification of this analyte is crucial for various

applications, including pharmacokinetic studies, quality control of drug substances, and

metabolic research. This document provides detailed application notes and experimental

protocols for the analytical quantification of 3-[(Methylamino)methyl]phenol using High-

Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS). Additionally, a common spectrophotometric method

for the general quantification of phenols is described.

Analytical Methods Overview
A summary of analytical methods adaptable for the quantification of 3-
[(Methylamino)methyl]phenol is presented below. The selection of a specific method will

depend on the required sensitivity, selectivity, and the nature of the sample matrix.
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Method Principle
Common
Application

Advantages Limitations

HPLC-UV

Separation by

reverse-phase

chromatography

and detection by

UV absorbance.

Purity testing,

stability-

indicating

assays,

quantification in

pharmaceutical

formulations.

Robust, widely

available, cost-

effective.

Moderate

sensitivity,

potential for

matrix

interference.

LC-MS/MS

Separation by

liquid

chromatography

coupled with

highly selective

and sensitive

detection by

tandem mass

spectrometry.

Bioanalysis in

complex

matrices

(plasma, urine),

trace-level

impurity

quantification.

High sensitivity

and selectivity,

structural

confirmation.

Higher cost and

complexity of

instrumentation.

Spectrophotomet

ry (Folin-

Ciocalteu)

Colorimetric

assay based on

the reduction of

the Folin-

Ciocalteu

reagent by

phenolic

compounds.

Total phenolic

content

determination.

Simple, rapid,

high-throughput.

Lacks specificity

for individual

phenolic

compounds.

Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods

described. It is important to note that while direct validation data for 3-
[(Methylamino)methyl]phenol is not extensively published, the presented data is based on

validated methods for structurally similar phenolic amines and serves as a strong reference for

method development and validation.
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Table 1: HPLC-UV Method Validation Parameters (Adapted from similar phenolic compounds)

Validation Parameter Typical Performance

Linearity Range 1 - 100 µg/mL

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.1 - 0.5 µg/mL

Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL

Precision (%RSD) < 2%

Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Validation Parameters (Adapted from similar phenolic compounds)

Validation Parameter Typical Performance

Linearity Range 1 - 1000 ng/mL

Correlation Coefficient (r²) > 0.998

Limit of Detection (LOD) 0.05 - 0.5 ng/mL

Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL

Precision (%RSD) < 15%

Accuracy (% Recovery) 85 - 115%

Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography
with UV Detection (HPLC-UV)
This protocol is adapted from established methods for the analysis of 3-(Aminomethyl)phenol

and is suitable for the quantification of 3-[(Methylamino)methyl]phenol in bulk drug

substances and pharmaceutical formulations.[1]
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1. Instrumentation:

HPLC system with a UV/Vis or Diode Array Detector (DAD).

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

3-[(Methylamino)methyl]phenol reference standard.

Acetonitrile (HPLC grade).

Methanol (HPLC grade).

Triethylamine (TEA).

Orthophosphoric acid.

Deionized water.

3. Chromatographic Conditions:

Mobile Phase: A mixture of acetonitrile and 0.05% triethylamine in water, adjusted to pH 2.7

with orthophosphoric acid (e.g., 20:80 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 275 nm.

Injection Volume: 10 µL.

4. Sample Preparation:

Standard Solution: Prepare a stock solution of 3-[(Methylamino)methyl]phenol reference

standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution.
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Sample Solution: Accurately weigh and dissolve the sample containing 3-
[(Methylamino)methyl]phenol in the mobile phase to a final concentration within the linear

range of the assay.

5. Analysis Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject a blank (mobile phase) to ensure no interfering peaks are present.

Inject the standard solutions to generate a calibration curve.

Inject the sample solutions.

Quantify the amount of 3-[(Methylamino)methyl]phenol in the sample by comparing its

peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
This protocol provides a general framework for the development of a sensitive and selective

method for the quantification of 3-[(Methylamino)methyl]phenol in biological matrices such as

plasma.

1. Instrumentation:

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source.

C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

2. Reagents and Materials:

3-[(Methylamino)methyl]phenol reference standard.

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar

compound).
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Acetonitrile (LC-MS grade).

Methanol (LC-MS grade).

Formic acid.

Deionized water.

3. Chromatographic and MS Conditions:

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5-

95% B over 5 minutes).

Flow Rate: 0.4 mL/min.

Ionization Mode: Positive Electrospray Ionization (ESI+).

MRM Transitions: To be determined by infusing a standard solution of 3-
[(Methylamino)methyl]phenol. A precursor ion corresponding to [M+H]⁺ would be selected,

and characteristic product ions would be identified.

4. Sample Preparation (Protein Precipitation for Plasma):

To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase composition.

Inject into the LC-MS/MS system.
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Protocol 3: Spectrophotometric Quantification (Folin-
Ciocalteu Method)
This method is suitable for determining the total phenolic content and can be used as a

screening tool. It is not specific to 3-[(Methylamino)methyl]phenol.

1. Instrumentation:

UV-Vis Spectrophotometer.

2. Reagents and Materials:

Folin-Ciocalteu reagent.

Sodium carbonate solution (7.5% w/v).

3-[(Methylamino)methyl]phenol standard solutions.

3. Procedure:

To 200 µL of the sample or standard solution, add 1 mL of Folin-Ciocalteu reagent (diluted

1:10 with deionized water).

Mix well and allow to stand for 5 minutes at room temperature.

Add 800 µL of sodium carbonate solution (7.5% w/v).

Incubate the mixture in the dark for 2 hours at room temperature.

Measure the absorbance at 765 nm against a reagent blank.

Construct a standard curve using known concentrations of a phenolic standard (e.g., gallic

acid or 3-[(Methylamino)methyl]phenol).
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Caption: Experimental workflow for the HPLC-UV quantification of 3-
[(Methylamino)methyl]phenol.
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Caption: Plausible metabolic pathway of 3-[(Methylamino)methyl]phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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